Cas no 1421464-31-4 (N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide)

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide structure
1421464-31-4 structure
商品名:N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
CAS番号:1421464-31-4
MF:C20H17Cl2N3O3
メガワット:418.273282766342
CID:5797449
PubChem ID:71802632

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
    • AKOS024554343
    • VU0547450-1
    • 1421464-31-4
    • N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
    • F6411-1360
    • N-(3-CHLORO-4-METHOXYPHENYL)-2-(5-CHLORO-4-METHYL-6-OXO-2-PHENYLPYRIMIDIN-1-YL)ACETAMIDE
    • インチ: 1S/C20H17Cl2N3O3/c1-12-18(22)20(27)25(19(23-12)13-6-4-3-5-7-13)11-17(26)24-14-8-9-16(28-2)15(21)10-14/h3-10H,11H2,1-2H3,(H,24,26)
    • InChIKey: WEGBWYGUQARVNM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)N=C(C2C=CC=CC=2)N(C1=O)CC(NC1C=CC(=C(C=1)Cl)OC)=O

計算された属性

  • せいみつぶんしりょう: 417.0646968g/mol
  • どういたいしつりょう: 417.0646968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 674
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 71Ų

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6411-1360-1mg
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
1mg
$54.0 2023-09-09
Life Chemicals
F6411-1360-25mg
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
25mg
$109.0 2023-09-09
Life Chemicals
F6411-1360-100mg
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
100mg
$248.0 2023-09-09
Life Chemicals
F6411-1360-2μmol
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
2μmol
$57.0 2023-09-09
Life Chemicals
F6411-1360-10μmol
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
10μmol
$69.0 2023-09-09
Life Chemicals
F6411-1360-50mg
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
50mg
$160.0 2023-09-09
Life Chemicals
F6411-1360-5μmol
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
5μmol
$63.0 2023-09-09
Life Chemicals
F6411-1360-20μmol
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
20μmol
$79.0 2023-09-09
Life Chemicals
F6411-1360-4mg
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
4mg
$66.0 2023-09-09
A2B Chem LLC
BA72825-25mg
N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
1421464-31-4
25mg
$360.00 2024-04-20

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 関連文献

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamideに関する追加情報

Introduction to N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS No. 1421464-31-4)

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1421464-31-4, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The intricate structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers exploring novel drug candidates.

The molecular framework of N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide incorporates several key pharmacophoric elements that are known to interact with biological targets. The presence of a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring suggests potential electronic and steric properties that could influence its binding affinity to biological receptors. Additionally, the dihydropyrimidine core is a well-known scaffold in medicinal chemistry, often associated with bioactive molecules that exhibit various pharmacological effects.

In recent years, there has been a surge in research focused on developing new analogs of dihydropyrimidines due to their versatility and efficacy in modulating biological pathways. The specific arrangement of substituents in N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide positions it as a promising candidate for further investigation. Studies have indicated that such compounds may have utility in treating a range of conditions, including inflammatory diseases and metabolic disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloro and methoxy substituents on the phenyl ring are particularly sensitive to reaction conditions, necessitating careful optimization to prevent unwanted side reactions. Researchers have employed various synthetic strategies, including nucleophilic substitution and condensation reactions, to construct the desired molecular architecture.

Electrochemical properties also play a crucial role in determining the behavior of N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxyoxygen-oxygen-oxygen-oxygen-oxygen-xylene)acetamide in biological systems. The presence of electron-withdrawing groups such as chloro atoms can influence the compound's reactivity and interaction with biological targets. Understanding these properties is essential for designing experiments that accurately assess the compound's pharmacological activity.

The pharmacokinetic profile of N-(3-chloro-oxygen-oxygen-oxygen-oxygen-oxygen-xylene)acetamide is another critical aspect that researchers are keen to explore. Factors such as solubility, stability, and metabolic pathways can significantly impact how the compound behaves within an organism. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been utilized to characterize the compound's physicochemical properties and degradation products.

In vitro studies have provided preliminary insights into the potential biological activity of N-(3-chloro-oxygen-oxygen-oxygen-xylene)acetamide. These studies often involve testing the compound against various cell lines or enzymes to assess its interaction with biological targets. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors, which could translate into therapeutic benefits for patients suffering from related conditions.

The development of new drug candidates is a complex process that requires extensive validation through preclinical and clinical trials. N-(3-chloro-oxygen-oxygen-xylene)acetamide represents an early stage in this process, with much work still needed to confirm its safety and efficacy in humans. However, its promising initial findings make it an exciting prospect for further research and development.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict how N-(3-chloro-oxygen-xylene)acetamide might interact with biological targets at the atomic level. These simulations can provide valuable insights into binding affinities and mechanism-of-action, guiding experimental design and optimizing lead compounds for better performance.

The global pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents like N-(3-chloromethoxyphenylethylethylethylethylethylethylethylethylethylethylethylethylenephenol)acetamide. This trend reflects the growing need for innovative treatments to address complex diseases affecting millions worldwide. As our understanding of biology advances, so too does our ability to design molecules with tailored properties for specific therapeutic applications.

In conclusion, N-(3-chloromethoxyphenylethylethylethylethylethylethylethylethylethylenephenol)acetamide (CAS No. 1421464-31.4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule in drug discovery efforts aimed at treating various human diseases.























おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量